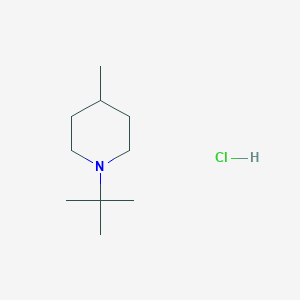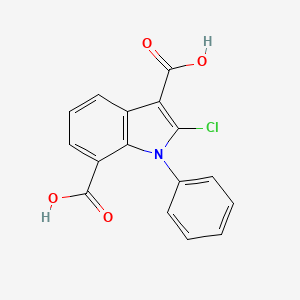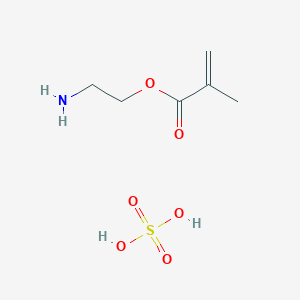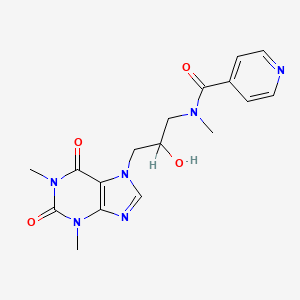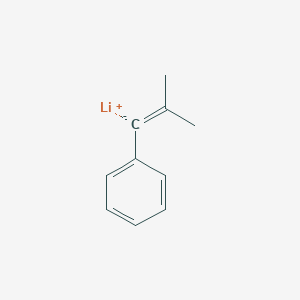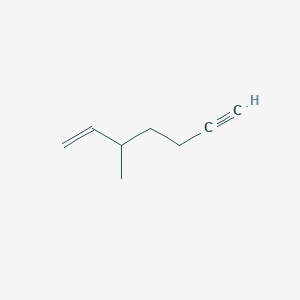
3-Methylhept-1-en-6-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylhept-1-en-6-yne is an organic compound with the molecular formula C8H12. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is also known by its IUPAC name, 3-Methyl-1-hepten-6-yne .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Methylhept-1-en-6-yne can be synthesized through various methods. One common approach involves the cyclization of 3-methylhept-6-en-1-yn-3-ol dicobalt hexacarbonyl complex on the surfaces of chromatographic adsorbents . This method yields 3-oxabicyclo[3.3.0]octenes, indicating a preference for this pathway over the competitive formation of carbobicyclo[3.3.0]octenes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis of similar compounds often involves catalytic processes and the use of specialized equipment to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylhept-1-en-6-yne undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxygenated compounds, while reduction can produce saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
3-Methylhept-1-en-6-yne has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Methylhept-1-en-6-yne involves its interaction with molecular targets and pathways. For example, in enyne metathesis reactions, it forms a butadiene through the interaction with a metal carbene catalyst . This reaction is a variation of olefin metathesis and involves the formation of a metallacyclobutene intermediate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 3-Methylhept-1-en-6-yne include:
- 3-Ethylhept-1-en-6-yne
- 3-Methylhex-1-en-6-yne
- 3-Methylhept-1-en-5-yne
Uniqueness
This compound is unique due to its specific structure, which includes both a double bond and a triple bond. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
65939-60-8 |
|---|---|
Molekularformel |
C8H12 |
Molekulargewicht |
108.18 g/mol |
IUPAC-Name |
3-methylhept-1-en-6-yne |
InChI |
InChI=1S/C8H12/c1-4-6-7-8(3)5-2/h1,5,8H,2,6-7H2,3H3 |
InChI-Schlüssel |
PQBWGRWSMFTXHH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC#C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


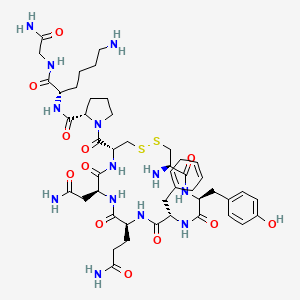

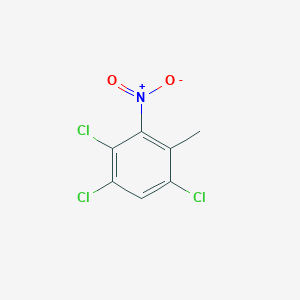

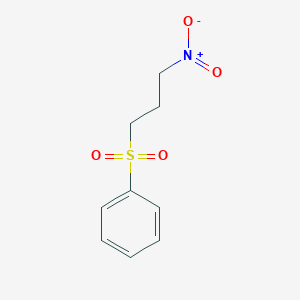
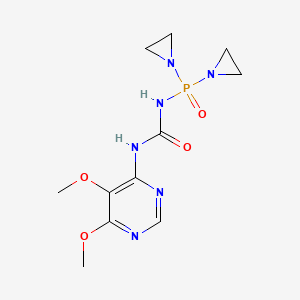
![Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-(3-sulfopropyl)-, inner salt](/img/structure/B14476511.png)
![N-Methoxy-2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanamide](/img/structure/B14476515.png)
